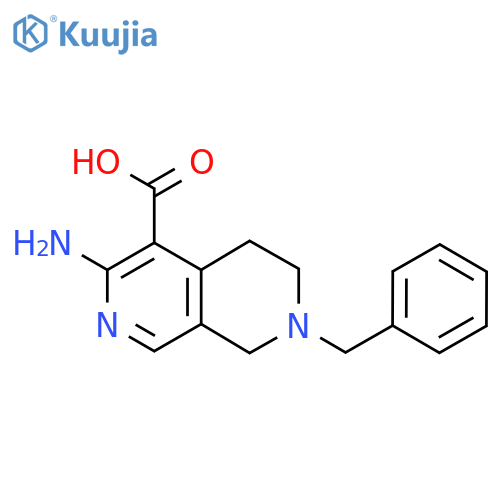Cas no 2138096-03-2 (3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid)

2138096-03-2 structure
商品名:3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1153950
- 2138096-03-2
- 3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
- 3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
-
- インチ: 1S/C16H17N3O2/c17-15-14(16(20)21)13-6-7-19(10-12(13)8-18-15)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H2,17,18)(H,20,21)
- InChIKey: CMOGZNYFNOTPCJ-UHFFFAOYSA-N
- ほほえんだ: OC(C1=C(N)N=CC2=C1CCN(CC1C=CC=CC=1)C2)=O
計算された属性
- せいみつぶんしりょう: 283.132076794g/mol
- どういたいしつりょう: 283.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1153950-0.25g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 0.25g |
$855.0 | 2023-06-09 | ||
| Enamine | EN300-1153950-1.0g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 1g |
$928.0 | 2023-06-09 | ||
| Enamine | EN300-1153950-5.0g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 5g |
$2692.0 | 2023-06-09 | ||
| Enamine | EN300-1153950-0.05g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 0.05g |
$780.0 | 2023-06-09 | ||
| Enamine | EN300-1153950-10.0g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 10g |
$3992.0 | 2023-06-09 | ||
| Enamine | EN300-1153950-0.1g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 0.1g |
$817.0 | 2023-06-09 | ||
| Enamine | EN300-1153950-0.5g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 0.5g |
$891.0 | 2023-06-09 | ||
| Enamine | EN300-1153950-2.5g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 2.5g |
$1819.0 | 2023-06-09 |
3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid 関連文献
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
2138096-03-2 (3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid) 関連製品
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 4964-69-6(5-Chloroquinaldine)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
